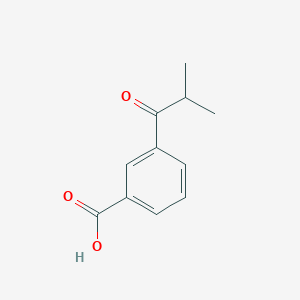
m-Isobutyrylbenzoic acid
Numéro de catalogue B8647838
Poids moléculaire: 192.21 g/mol
Clé InChI: KALSTROFDNVDQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08093241B2
Procedure details


A mixture comprising 2.48 g of m-iodobenzoic acid and 40 ml of tetrahydrofuran was cooled to −70° C., then 13.8 ml of n-butyllithium (1.6 M-n-hexane solution) was dropwise added over a period of 10 minutes, followed by stirring at the same temperature for 30 minutes. Then, a mixture comprising 1.5 g of N-isobutyrylpropyleneimine and 5 ml of tetrahydrofuran was added thereto at −70° C., and then the temperature was raised to room temperature, and a reaction was carried out overnight. After completion of the reaction, the reaction mixture was added to 100 ml of water and stirred, and then hexane was added thereto, followed by liquid separation. The aqueous layer was acidified by concentrated hydrochloric acid and then extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate, followed by concentration under reduced pressure to obtain a crude product of m-isobutyrylbenzoic acid.



[Compound]
Name
N-isobutyrylpropyleneimine
Quantity
1.5 g
Type
reactant
Reaction Step Four




Name

Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[O:11]1[CH2:15][CH2:14][CH2:13]C1.[CH2:16]([Li])CCC.O>CCCCCC>[C:15]([C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])(=[O:11])[CH:14]([CH3:16])[CH3:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.48 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
13.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Four
[Compound]
|
Name
|
N-isobutyrylpropyleneimine
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring at the same temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at −70° C., and then the temperature was raised to room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
a reaction was carried out overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by liquid separation
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)(=O)C=1C=C(C(=O)O)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
